molecular formula C8H12O3 B8685052 Methyl 2-acetyl-3-methylbut-2-enoate CAS No. 35491-51-1

Methyl 2-acetyl-3-methylbut-2-enoate

Cat. No.: B8685052
CAS No.: 35491-51-1
M. Wt: 156.18 g/mol
InChI Key: CDHWLGSCWGPPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetyl-3-methylbut-2-enoate is a substituted α,β-unsaturated ester characterized by a conjugated enone system (C=O and C=C bonds) and a methyl ester group. Its structure includes an acetyl substituent at the 2-position and a methyl group at the 3-position of the but-2-enoate backbone.

Properties

CAS No.

35491-51-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 2-acetyl-3-methylbut-2-enoate

InChI

InChI=1S/C8H12O3/c1-5(2)7(6(3)9)8(10)11-4/h1-4H3

InChI Key

CDHWLGSCWGPPCT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Acetyl-3-Methylbut-2-Enoate

  • Structural Difference : The ethyl ester group replaces the methyl ester in the parent compound.
  • Molecular Formula : C₉H₁₄O₃ (vs. C₈H₁₂O₃ for the methyl ester).
  • Molecular Weight: 170.208 g/mol (monoisotopic mass: 170.094294) .
  • Steric effects of the ethyl group may influence reactivity in nucleophilic additions or cyclization reactions.

Methyl 2-Cyano-3-Methylbut-2-Enoate

  • Structural Difference: A cyano (-CN) group replaces the acetyl (-COCH₃) group at the 2-position.
  • Molecular Formula: C₇H₉NO₂.
  • Molecular Weight : 139.154 g/mol .
  • Key Properties: The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, making it more reactive toward nucleophiles. Reduced hydrogen-bonding capacity (0 hydrogen donors vs. 1 in the acetyl analog) affects solubility and crystallinity.
  • Applications: Likely used in cyanoalkylation reactions or as a precursor for heterocycles like pyridines.

Ethyl 3-Methylbut-2-Enoate

  • Structural Difference : Lacks the acetyl group at the 2-position, simplifying the substituent profile.
  • Molecular Formula : C₇H₁₂O₂.
  • Molecular Weight : 128.17 g/mol .
  • Key Properties: The absence of the acetyl group reduces conjugation, decreasing stability of the enolate intermediate. Less steric hindrance facilitates reactions like Diels-Alder or ester hydrolysis.
  • Applications : A common intermediate in fragrance synthesis (e.g., ethyl senecioate).

(Z)-Methyl 3-Formylbut-2-Enoate

  • Structural Difference : A formyl (-CHO) group replaces the acetyl (-COCH₃) at the 3-position.
  • Molecular Formula : C₆H₈O₃.
  • Molecular Weight : 128.13 g/mol .
  • Key Properties :
    • The formyl group increases electrophilicity but reduces steric bulk compared to acetyl.
    • Higher reactivity in aldol-like condensations due to the aldehyde functionality.
  • Applications: Potential use in synthesizing α,β-unsaturated aldehydes or cross-conjugated dienals.

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
Methyl 2-acetyl-3-methylbut-2-enoate C₈H₁₂O₃ ~170 (estimated) Acetyl, methyl ester Michael acceptor, cycloaddition substrate
Ethyl 2-acetyl-3-methylbut-2-enoate C₉H₁₄O₃ 170.208 Acetyl, ethyl ester Enhanced hydrophobicity, similar reactivity
Methyl 2-cyano-3-methylbut-2-enoate C₇H₉NO₂ 139.154 Cyano, methyl ester High electrophilicity, pyridine precursor
Ethyl 3-methylbut-2-enoate C₇H₁₂O₂ 128.17 Methyl ester Fragrance intermediate, Diels-Alder diene
(Z)-Methyl 3-formylbut-2-enoate C₆H₈O₃ 128.13 Formyl, methyl ester Aldol condensations, dienal synthesis

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